molecular formula C9H15ClN2O2 B12546831 3-Chloro-5-hexylimidazolidine-2,4-dione CAS No. 143995-77-1

3-Chloro-5-hexylimidazolidine-2,4-dione

Cat. No.: B12546831
CAS No.: 143995-77-1
M. Wt: 218.68 g/mol
InChI Key: FZNUPPZJBGTEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-hexylimidazolidine-2,4-dione is a heterocyclic compound that contains a five-membered ring with nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hexylimidazolidine-2,4-dione typically involves the reaction of hexylamine with chloroacetic acid, followed by cyclization with urea. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hexylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

3-Chloro-5-hexylimidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-hexylimidazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy production and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-hexylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

143995-77-1

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-5-hexylimidazolidine-2,4-dione

InChI

InChI=1S/C9H15ClN2O2/c1-2-3-4-5-6-7-8(13)12(10)9(14)11-7/h7H,2-6H2,1H3,(H,11,14)

InChI Key

FZNUPPZJBGTEDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)N(C(=O)N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.